molecular formula C3H7NO3S B3387583 2-Oxopropanesulfonamide CAS No. 84760-10-1

2-Oxopropanesulfonamide

Cat. No.: B3387583
CAS No.: 84760-10-1
M. Wt: 137.16 g/mol
InChI Key: GTOXRTMBLGPMLH-UHFFFAOYSA-N
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Description

2-Oxopropanesulfonamide is an organosulfur compound with the molecular formula C₃H₇NO₃S It is characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxopropanesulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH₄I) as a mediator. This method is environmentally friendly and offers good yields . Another method involves the oxidation of thiols to sulfonyl chlorides, followed by reaction with amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction to sulfinamides using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-oxopropanesulfonamide involves its interaction with biological targets, primarily enzymes. It acts as a competitive inhibitor of enzymes that utilize para-aminobenzoic acid (PABA) for folic acid synthesis. By mimicking the structure of PABA, it inhibits the enzyme dihydropteroate synthetase, thereby disrupting folic acid synthesis and bacterial growth .

Comparison with Similar Compounds

2-Oxopropanesulfonamide can be compared with other sulfonamide compounds such as:

Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and applications. Its ability to act as a versatile building block in synthetic chemistry and its potential in medicinal chemistry make it a compound of significant interest.

Properties

IUPAC Name

2-oxopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-3(5)2-8(4,6)7/h2H2,1H3,(H2,4,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOXRTMBLGPMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311139
Record name 2-Oxo-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84760-10-1
Record name 2-Oxo-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84760-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxopropanesulfonamide
Reactant of Route 2
2-Oxopropanesulfonamide
Reactant of Route 3
2-Oxopropanesulfonamide
Reactant of Route 4
Reactant of Route 4
2-Oxopropanesulfonamide
Reactant of Route 5
2-Oxopropanesulfonamide
Reactant of Route 6
2-Oxopropanesulfonamide

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